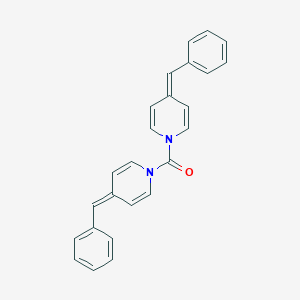
Bis(4-benzylidenepyridin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-benzylidenepyridin-1-yl)methanone: is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of two benzylidene groups attached to a pyridine ring through a methanone linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-benzylidenepyridin-1-yl)methanone typically involves the condensation of 4-benzylidenepyridine with a suitable methanone precursor. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions: Bis(4-benzylidenepyridin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidene groups can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: Bis(4-benzylidenepyridin-1-yl)methanone is used as a ligand in coordination chemistry to form metal complexes
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, leading to various therapeutic effects.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development. These derivatives may serve as lead compounds for the design of new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the development of materials with specific properties.
作用机制
The mechanism of action of Bis(4-benzylidenepyridin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
- Bis(4-(1H-imidazol-1-yl)phenyl)methanone
- Bis(4-(1H-benzo[d]imidazol-1-yl)phenyl)methanone
Comparison: Bis(4-benzylidenepyridin-1-yl)methanone is unique due to its benzylidene groups, which provide distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it suitable for specific applications in catalysis and materials science where other compounds may not perform as effectively.
属性
CAS 编号 |
75665-43-9 |
|---|---|
分子式 |
C25H20N2O |
分子量 |
364.4 g/mol |
IUPAC 名称 |
bis(4-benzylidenepyridin-1-yl)methanone |
InChI |
InChI=1S/C25H20N2O/c28-25(26-15-11-23(12-16-26)19-21-7-3-1-4-8-21)27-17-13-24(14-18-27)20-22-9-5-2-6-10-22/h1-20H |
InChI 键 |
FRPIXCHYUUBMBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=C2C=CN(C=C2)C(=O)N3C=CC(=CC4=CC=CC=C4)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


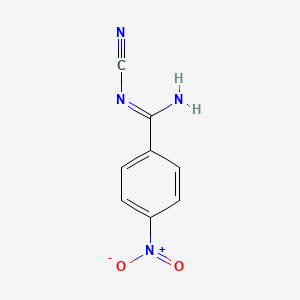
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
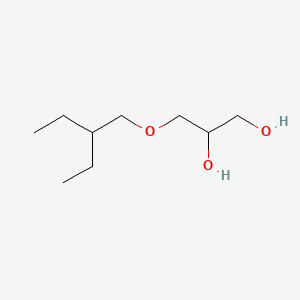

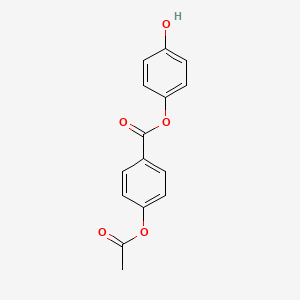

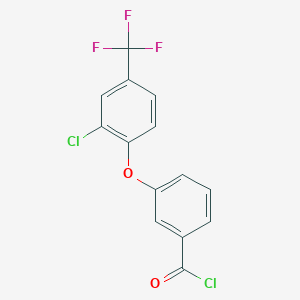
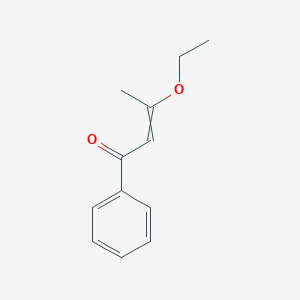
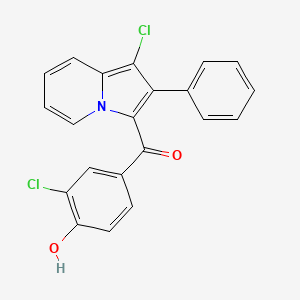
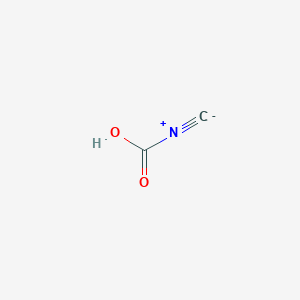
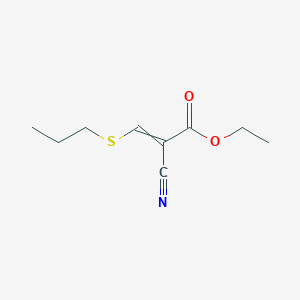
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)

![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride](/img/structure/B14445128.png)
